An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpropane-1-thiol
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpropane-1-thiol
Introduction to 2,2-Dimethylpropane-1-thiol (Neopentyl Mercaptan)
2,2-Dimethylpropane-1-thiol, also known by its common names neopentyl mercaptan or neopentanethiol, is an organosulfur compound with the chemical formula C₅H₁₂S.[1] It belongs to the thiol family, which are sulfur analogues of alcohols. This compound is structurally characterized by a highly branched neopentyl group ((CH₃)₃CCH₂–) attached to a sulfhydryl functional group (–SH). This unique steric arrangement, featuring a quaternary carbon adjacent to the functional group, imparts distinct physical and chemical properties that differentiate it from its linear and less-branched isomers.
The significant steric hindrance caused by the tert-butyl moiety profoundly influences intermolecular interactions, which in turn dictates properties such as boiling point, melting point, and solubility. In industrial and research settings, thiols like neopentyl mercaptan are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2] Their distinct and potent odors also lead to applications as odorants for natural gas, enabling leak detection.[3]
This technical guide provides a comprehensive examination of the core physical properties of 2,2-dimethylpropane-1-thiol, offering not only quantitative data but also field-proven insights into the experimental methodologies used for their determination and the underlying molecular principles governing these characteristics.
Molecular Structure and Its Influence on Physical Properties
The physical behavior of 2,2-dimethylpropane-1-thiol is a direct consequence of its molecular architecture. Understanding this structure is paramount to explaining its properties.
Key Structural Features:
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Neopentyl Group: A bulky, sterically hindered alkyl group. Its quasi-spherical shape limits the effective surface area available for van der Waals interactions compared to its linear isomer, n-pentanethiol.
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Sulfhydryl (Thiol) Group (-SH): The functional group that defines the molecule as a thiol. The sulfur-hydrogen bond is less polar than the oxygen-hydrogen bond in the analogous alcohol (neopentyl alcohol). Consequently, hydrogen bonding in thiols is significantly weaker.[4]
These features collectively reduce the strength of intermolecular forces (primarily London dispersion forces and weak dipole-dipole interactions), which is a recurring theme in the analysis of its physical properties.
Caption: Molecular structure of 2,2-dimethylpropane-1-thiol.
Core Physical Properties
The physical properties of 2,2-dimethylpropane-1-thiol are summarized below, followed by an in-depth analysis and methodologies for their determination.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethylpropane-1-thiol | [1] |
| CAS Number | 1679-08-9 | [1] |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.22 g/mol | [1] |
| Appearance | Liquid (at STP) | Assumed from properties |
| Melting Point | -67 °C | [5] |
| Boiling Point | 96.6 °C (at 760 mmHg) | Not explicitly cited, but consistent with data |
| Density | 0.832 g/cm³ | Not explicitly cited, but consistent with data |
| Vapor Pressure | 49.4 mmHg (at 25 °C) | Not explicitly cited, but consistent with data |
| Calculated LogP | 2.2 | [1] |
Thermodynamic Properties
The boiling point of a substance is a strong indicator of the strength of its intermolecular forces. For 2,2-dimethylpropane-1-thiol, the boiling point is significantly influenced by its molecular shape.
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Causality & Field Insights: The highly branched, quasi-spherical structure of the neopentyl group minimizes the surface area available for van der Waals interactions. Compared to its linear isomer, 1-pentanethiol (boiling point ~126 °C), the reduced surface contact leads to weaker dispersion forces, resulting in a lower boiling point. While the thiol group introduces some polarity, the S-H bond's low polarity and the weakness of sulfur-based hydrogen bonding mean that dispersion forces remain the dominant factor.[4] This effect of branching on boiling point is a classic principle in organic chemistry, and its magnitude here is a clear illustration of steric influence.
This method is a self-validating system for determining the boiling point of small, volatile liquid samples. The principle relies on matching the liquid's vapor pressure with the surrounding atmospheric pressure.
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Preparation: Secure a small test tube (e.g., 10x75 mm) containing 0.5 mL of 2,2-dimethylpropane-1-thiol to a thermometer using a rubber band. The bottom of the test tube should align with the thermometer bulb.
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Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
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Apparatus Assembly: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed below the oil level.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. The convection currents in the oil ensure uniform temperature distribution.[7]
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Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Upon reaching the boiling point, the liquid's vapor pressure will exceed the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[8]
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Equilibrium Point Measurement: Remove the heat source once a vigorous bubble stream is observed. As the apparatus cools, the bubble stream will slow. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[7] This moment signifies that the external pressure equals the liquid's vapor pressure.
-
Validation: Repeat the heating and cooling cycle to ensure the measurement is reproducible within ±0.5 °C.
Caption: Workflow for micro-scale boiling point determination.
The melting point is determined by the energy required to overcome the forces locking the molecules into a crystal lattice.
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Causality & Field Insights: The melting point of -67 °C is notably lower than that of its parent alkane, neopentane (-16.6 °C).[9] While neopentane's high symmetry allows it to pack efficiently into a crystal lattice, leading to an unusually high melting point for its molecular weight, the introduction of the larger, polarizable sulfur atom and the non-symmetrical -SH group disrupts this packing efficiency. This disruption results in a less stable crystal lattice that requires less energy to break apart, hence the significantly lower melting point.
Vapor pressure is a measure of a substance's volatility.
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Causality & Field Insights: The relatively high vapor pressure is consistent with the weak intermolecular forces discussed previously. The molecule's inability to engage in strong hydrogen bonding, coupled with the limited van der Waals interactions due to its spherical shape, allows molecules to escape the liquid phase into the vapor phase with relative ease. This property underscores its classification as a volatile organic compound.
Material Properties
Density reflects the mass of a substance per unit volume, providing insight into molecular packing in the liquid state.
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Causality & Field Insights: The density is less than that of water, which is typical for a small hydrocarbon derivative. The presence of the heavy sulfur atom (atomic mass ~32 amu) increases the molecular weight without a proportional increase in volume compared to neopentane (density of liquid ~0.61 g/cm³), leading to a higher density.[10] However, the inefficient packing caused by the bulky neopentyl group keeps the density moderate.
Solubility is governed by the "like dissolves like" principle, which relates to the polarity of the solute and solvent.
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Organic Solvent Solubility: It is predicted to be highly soluble in nonpolar organic solvents such as hexanes, toluene, and diethyl ether. It should also be soluble in moderately polar solvents like ethanol and acetone. This is due to the favorable London dispersion force interactions between its large alkyl group and the nonpolar solvents.
Predicted Spectroscopic Profile
While experimental spectra are best obtained from dedicated databases, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet (9H): Integrating to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety. Expected chemical shift: ~1.0 ppm. The signal is a singlet because there are no adjacent protons.
-
A doublet (2H): Integrating to two protons, from the methylene group (-CH₂-). Expected chemical shift: ~2.5 ppm, shifted downfield by the adjacent sulfur atom. The signal is split into a doublet by the single proton on the sulfur.
-
A triplet (1H): Integrating to one proton, from the thiol group (-SH). Expected chemical shift: ~1.3-1.6 ppm. This signal is often broad. It is split into a triplet by the two adjacent methylene protons.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to be simple, showing only three signals due to the molecule's symmetry:
-
Quaternary Carbon (C): The central carbon of the neopentyl group. Expected chemical shift: ~30-35 ppm.
-
Methyl Carbons (-CH₃): A single signal for the three equivalent methyl carbons. Expected chemical shift: ~28-32 ppm.
-
Methylene Carbon (-CH₂-): The carbon bonded to sulfur. Expected chemical shift: ~40-45 ppm, significantly deshielded by the electronegative sulfur atom.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the methyl and methylene groups.
-
S-H Stretching: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹ . This peak is highly diagnostic for the thiol functional group.[11] Its weakness is a key identifying feature.
-
C-H Bending: Medium to strong absorptions in the 1365-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups. The presence of a tert-butyl group often gives rise to a characteristic pair of bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation pattern upon ionization.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 104) should be visible, though it may be of low intensity due to the instability of the parent ion.
-
Base Peak (Most Abundant Fragment): The most prominent peak is expected at m/z = 57 . This corresponds to the highly stable tert-butyl cation ([(CH₃)₃C]⁺) , formed by the cleavage of the bond between the quaternary carbon and the methylene group.[12] This fragmentation pathway is extremely favorable and is a hallmark of compounds containing a tert-butyl group.
-
Other Fragments: A peak at m/z = 71, corresponding to the loss of the -SH group, may also be observed. Further fragmentation of the tert-butyl cation can lead to smaller peaks at m/z = 41 and 29.
Safety and Handling
2,2-Dimethylpropane-1-thiol is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
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